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Compound of Interest

Compound Name: 2-Methyl-2-octanol

Cat. No.: B126132 Get Quote

For researchers, scientists, and professionals in drug development, understanding the subtle

differences between isomeric structures is paramount. This guide provides a comprehensive

spectroscopic comparison of 2-Methyl-2-octanol and its structural isomers, offering a clear

differentiation based on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data.

This publication presents a detailed analysis of 2-Methyl-2-octanol and a selection of its

C9H20O isomers, providing the scientific community with a valuable resource for identification

and characterization. The isomers compared in this guide are:

2-Methyl-2-octanol

3-Methyl-3-octanol

2-Nonanol

3-Nonanol

5-Nonanol

The distinct structural arrangements of these isomers lead to unique spectroscopic fingerprints,

which are detailed in the following sections.
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The following tables summarize the key spectroscopic data obtained for each isomer.

¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Selected Isomers of 2-Methyl-2-octanol.

Isomer -OH
-CH₃ (adjacent
to O)

-CH₂- (adjacent
to O)

Other notable
peaks

2-Methyl-2-

octanol
~1.3 (s, 1H) ~1.15 (s, 6H) -

~0.88 (t, 3H,

terminal CH₃),

~1.2-1.4 (m,

10H, other CH₂)

3-Methyl-3-

octanol
~1.2 (s, 1H) ~1.1 (s, 3H) ~1.4 (q, 2H)

~0.9 (t, 6H,

terminal CH₃'s),

~1.2-1.5 (m, 8H,

other CH₂)

2-Nonanol[1] ~1.6 (br s, 1H) ~1.18 (d, 3H) -

~3.78 (sextet,

1H, CH-OH),

~0.88 (t, 3H,

terminal CH₃),

~1.2-1.5 (m,

12H, other CH₂)

3-Nonanol ~1.5 (br s, 1H) - ~1.4 (m, 4H)

~3.5 (quintet, 1H,

CH-OH), ~0.9 (t,

6H, terminal

CH₃'s), ~1.2-1.6

(m, 10H, other

CH₂)

5-Nonanol ~1.4 (br s, 1H) - ~1.4 (m, 4H)

~3.6 (quintet, 1H,

CH-OH), ~0.9 (t,

6H, terminal

CH₃'s), ~1.2-1.6

(m, 10H, other

CH₂)
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Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Isomers of 2-Methyl-2-octanol.

Isomer C-OH C adjacent to C-OH
Other notable
peaks

2-Methyl-2-octanol ~71.5 ~29.3 (2C, CH₃)
~44.1, ~32.0, ~29.6,

~24.9, ~22.8, ~14.2

3-Methyl-3-octanol ~74.5
~27.0 (CH₃), ~34.0

(CH₂)

~40.0, ~32.0, ~29.0,

~23.5, ~23.0, ~14.0

2-Nonanol[1] ~68.2 ~23.5 (CH₃)

~39.5, ~32.0, ~29.7,

~29.4, ~25.9, ~22.8,

~14.2

3-Nonanol ~72.9 ~30.1 (2C, CH₂)

~37.0, ~32.0, ~28.0,

~25.5, ~22.8, ~14.2,

~10.0

5-Nonanol ~74.0 ~37.5 (2C, CH₂) ~28.0, ~23.0, ~14.0

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

Infrared (IR) Spectral Data
Table 3: Key IR Absorption Bands (cm⁻¹) for Selected Isomers of 2-Methyl-2-octanol.
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Isomer O-H Stretch C-H Stretch C-O Stretch

2-Methyl-2-octanol ~3380 (broad) ~2950-2850 ~1150

3-Methyl-3-octanol ~3400 (broad) ~2960-2870 ~1140

2-Nonanol[2] ~3350 (broad) ~2930-2860 ~1115

3-Nonanol ~3350 (broad) ~2930-2860 ~1125

5-Nonanol[3] ~3350 (broad) ~2930-2860 ~1110

Mass Spectrometry (MS) Data
Table 4: Key Mass-to-Charge Ratios (m/z) in the Electron Ionization Mass Spectra of Selected

Isomers of 2-Methyl-2-octanol.

Isomer Molecular Ion (M⁺) Base Peak Key Fragment Ions

2-Methyl-2-octanol[4] 144 (weak or absent) 59 43, 69, 87, 129

3-Methyl-3-octanol 144 (weak or absent) 73 43, 55, 87, 115

2-Nonanol[1] 144 (weak) 45 59, 73, 87, 101

3-Nonanol[4] 144 (weak) 59 45, 73, 87, 115

5-Nonanol[5] 144 (weak) 87 43, 59, 73

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the neat alcohol sample was dissolved in

0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)

as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz

spectrometer.
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¹H NMR Data Acquisition: Spectra were acquired with a spectral width of 16 ppm, a

relaxation delay of 1 s, and 16 scans.

¹³C NMR Data Acquisition: Spectra were acquired with a spectral width of 240 ppm, a

relaxation delay of 2 s, and 1024 scans. Proton decoupling was applied to obtain singlet

peaks for all carbon atoms.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and

the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to

the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation: A small drop of the neat liquid alcohol sample was placed directly onto

the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer equipped with a UATR accessory.

Data Acquisition: Spectra were recorded in the range of 4000 to 400 cm⁻¹ with a resolution

of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A

background spectrum of the clean ATR crystal was recorded prior to sample analysis.

Data Processing: The resulting spectrum was baseline corrected and the frequencies of the

major absorption bands were determined.

Mass Spectrometry (MS)
Sample Introduction: A small amount of the neat alcohol sample was injected into a gas

chromatograph (GC) for separation and introduction into the mass spectrometer.

Instrumentation: Mass spectra were obtained using an Agilent 7890B GC system coupled to

an Agilent 5977A mass selective detector.

GC Conditions: A DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) was

used. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of

10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
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MS Conditions: Electron ionization (EI) was used with an ionization energy of 70 eV. The

mass spectrometer was operated in full scan mode from m/z 40 to 400.

Data Analysis: The resulting total ion chromatogram and mass spectra of the separated

components were analyzed to identify the molecular ion and major fragment ions.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the 2-
Methyl-2-octanol isomers.

Isomers of C9H20O

Spectroscopic Analysis Comparative Data
2-Methyl-2-octanol

NMR

IR

MS

3-Methyl-3-octanol

2-Nonanol

3-Nonanol

5-Nonanol

Chemical Shifts (¹H, ¹³C)
Multiplicity

Provides structural details

Absorption Bands (cm⁻¹)
(O-H, C-H, C-O)

Identifies functional groups

m/z Ratios
Fragmentation Patterns

Determines molecular weight
and fragmentation
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic comparison of 2-Methyl-2-octanol isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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